molecular formula C8H17N3O B1476919 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide CAS No. 2097978-65-7

2-(Ethoxymethyl)pyrrolidine-1-carboximidamide

Cat. No.: B1476919
CAS No.: 2097978-65-7
M. Wt: 171.24 g/mol
InChI Key: KFGUJBIAPCVLPE-UHFFFAOYSA-N
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Description

2-(Ethoxymethyl)pyrrolidine-1-carboximidamide (CAS 1995663-08-5) is an organic compound with the molecular formula C9H19N3O and a molecular weight of 185.27 g/mol . This chemical features a pyrrolidine ring, a common structural motif in pharmaceuticals and bioactive molecules, substituted with an ethoxymethyl group and a carboximidamide functional group. The carboximidamide group is a key functional group in various compounds with biological activity . Compounds with the pyrrolidine-1-carboximidamide structure have been identified as a novel class of inhibitors for specific bacterial enzymes, such as the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , highlighting the potential of this chemical scaffold in infectious disease research . Furthermore, radiofluorinated carboximidamide analogs have been investigated for their utility in cancer research, particularly as potential Positron Emission Tomography (PET) tracers for imaging the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) in tumors . This suggests that this compound and its derivatives may hold significant value as a building block in medicinal chemistry and as a core structure for developing new tools for biochemical and cancer research. This product is intended for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(ethoxymethyl)pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-12-6-7-4-3-5-11(7)8(9)10/h7H,2-6H2,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGUJBIAPCVLPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCN1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.

Mode of Action

this compound interacts with its targets by inhibiting their activity. It has been shown to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E and CDK2 .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth and proliferation. By inhibiting these targets, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation .

Result of Action

The result of the action of this compound is a decrease in cancer cell proliferation. It has been shown to have potent antiproliferative activity against four cancer cell lines . The most effective derivative of the compound demonstrated potent anti-CDK2 action with an IC50 value of 12nM, which is 1.5-fold more potent than the reference dinaciclib .

Biological Activity

2-(Ethoxymethyl)pyrrolidine-1-carboximidamide is a chemical compound with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethoxymethyl group and a carboximidamide functional group. This unique structure contributes to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The ethoxymethyl group enhances the compound's solubility and permeability, facilitating its ability to cross cell membranes. The carboximidamide moiety is believed to participate in hydrogen bonding with target proteins, influencing various signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that derivatives of pyrrolidine compounds can protect against neurotoxicity induced by excitatory neurotransmitters such as NMDA. For instance, related compounds have shown the ability to reduce calcium influx and modulate receptor activity, which could be beneficial in neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary investigations indicate that compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Some studies have explored the efficacy of pyrrolidine derivatives in cancer models, suggesting that these compounds may inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms .

Case Studies

  • Neuroprotective Activity : A study investigating the neuroprotective effects of related pyrrolidine derivatives demonstrated that certain compounds could significantly attenuate NMDA-induced cytotoxicity in vitro. These compounds were shown to improve cognitive functions in behavioral tests, suggesting their potential as therapeutic agents for neurodegenerative disorders .
  • Antimicrobial Activity : Research on related pyrrolidine derivatives revealed promising results against Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as new antimicrobial agents.
  • Anticancer Activity : In vitro studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cell lines. These findings highlight the importance of further exploration into the anticancer properties of this compound and its analogs .

Data Tables

Biological ActivityMechanism of ActionReferences
Neuroprotective EffectsModulation of NMDA receptors
Antimicrobial PropertiesDisruption of bacterial cell membranes
Anticancer PotentialInduction of apoptosis

Comparison with Similar Compounds

Table 2. Functional Group Impact

Substituent Hydrophobicity (LogP)* Synthetic Complexity Likely Applications
Ethoxymethyl (-OCH₂CH₃) Moderate (~1.2) Low CNS-targeting drugs
Methoxymethyl (-OCH₃) Lower (~0.8) Low Polar enzyme inhibitors
Trimethylsilyl High (~3.5) High Protease inhibitors, PROTACs

Research Findings

  • Bioavailability : The ethoxymethyl group in 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide likely enhances blood-brain barrier penetration compared to the methoxy analog, making it a candidate for neuroactive compounds .
  • Synthetic Accessibility : Pyrrolidine derivatives are synthetically simpler than the piperidine-based analog in , which requires palladium catalysts and advanced purification .
  • Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., trimethylsilyl) in piperidine derivatives may improve target affinity but reduce metabolic stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(Ethoxymethyl)pyrrolidine-1-carboximidamide typically involves:

The process may involve protection/deprotection steps, use of alkylating agents, and amidine-forming reagents under controlled conditions.

While direct literature on this compound is limited, analogous compounds such as 4,4-difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide provide insight into typical synthetic approaches. The following table summarizes key reaction parameters and yields from related pyrrolidine carboximidamide syntheses, which can be adapted or serve as a reference for the target compound:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkylation Pyrrolidine + ethoxymethyl halide (e.g., ethoxymethyl chloride or bromide) in base 70-90 Introduction of ethoxymethyl group at 2-position; base such as K2CO3 or NaH used
2 Amidination Reaction with amidine source (e.g., cyanamide or amidine hydrochloride salts) under acidic or neutral conditions 60-85 Formation of carboximidamide group at nitrogen; often requires heating or catalysts
3 Purification Crystallization, column chromatography - Ensures purity and isolation of the target compound

Detailed Synthetic Route Example

A plausible synthetic route based on analogous compounds involves:

Step 1: Alkylation of Pyrrolidine

  • React pyrrolidine with ethoxymethyl halide (e.g., ethoxymethyl chloride) in the presence of a base such as potassium carbonate.
  • Solvent: Acetone or acetonitrile.
  • Temperature: Room temperature to 50°C.
  • Duration: 2–6 hours.
  • Outcome: Formation of 2-(ethoxymethyl)pyrrolidine intermediate.

Step 2: Formation of Carboximidamide Group

  • Treat the alkylated pyrrolidine with an amidinating agent such as cyanamide or 1H-pyrazole-1-carboximidamide hydrochloride.
  • Use of bases like triethylamine or N,N-diisopropylethylamine to facilitate the reaction.
  • Solvent: Water, DMF, or acetonitrile.
  • Temperature: Room temperature to 60°C.
  • Duration: 2–48 hours depending on conditions.
  • Outcome: Conversion to this compound.

Step 3: Isolation and Purification

  • The crude product is isolated by filtration or extraction.
  • Purification by recrystallization from solvents such as ethyl acetate, hexane, or isopropanol/water mixtures.
  • Final product obtained as a white solid with high purity.

Research Findings and Data from Analogous Compounds

Parameter Value/Observation Source/Example
Alkylation Yield 70–90% Typical yields for alkylation of pyrrolidine derivatives with alkyl halides
Amidination Yield 60–85% Reported yields for amidination using amidine hydrochloride salts and bases
Reaction Solvents Acetone, acetonitrile, DMF, water Common solvents for alkylation and amidination steps
Reaction Temperature 20–62°C Mild to moderate temperatures to optimize yield and minimize side reactions
Reaction Time 2 hours to 48 hours Depends on reagent reactivity and solvent system
Purification Methods Crystallization, filtration, column chromatography Ensures isolation of pure target compound
Analytical Data NMR, MS, melting point, elemental analysis Used to confirm structure and purity

Comparative Table of Preparation Conditions from Related Literature

Compound Alkylation Base Amidination Agent Solvent(s) Temp (°C) Time Yield (%) Notes
4,4-Difluoro-2-(methoxymethyl)pyrrolidine-1-carboximidamide K2CO3 Fluorinating agents + amidine precursors Acetone RT to 50 Multi-step Not specified Multi-step synthesis with fluorination
1H-Pyrazole-1-carboximidamide derivatives K2CO3, DMAP, Et3N Di-tert-butyl dicarbonate, amidine salts Acetone, THF, DMF 20–62 2–48 hours 74.8–88 Amidination under mild conditions
N-tert-butoxycarbonyl-pyrazole-1-carboxamidine N-ethyl-N,N-diisopropylamine Di-tert-butyl dicarbonate DCM, hexane, ethyl acetate 20 3–20 hours 74.8–84 Protection and amidination steps

Notes on Process Optimization and Challenges

  • Reaction Selectivity: Controlling the regioselectivity of alkylation on the pyrrolidine ring is critical to avoid side products.
  • Purity: Amidination reactions can lead to multiple side products; careful purification is necessary.
  • Reagent Choice: The choice of amidinating agent and base influences yield and reaction time.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) often improve amidination efficiency.
  • Temperature Control: Mild temperatures favor higher selectivity and reduce decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Ethoxymethyl)pyrrolidine-1-carboximidamide
Reactant of Route 2
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2-(Ethoxymethyl)pyrrolidine-1-carboximidamide

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